4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline
Overview
Description
4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core substituted with a phenyl group and a 1,2,4-oxadiazole ring, which is further substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized with a carboxylic acid derivative.
Introduction of the nitrophenyl group: The nitrophenyl group can be introduced via nitration of a suitable aromatic precursor.
Formation of the quinoline core: The quinoline core can be synthesized through a Skraup or Pfitzinger reaction, involving the condensation of aniline derivatives with glycerol or isatin, respectively.
Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole ring with the quinoline core, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitroquinoline derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group, leading to the formation of aminoquinoline derivatives.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and organometallic reagents can be used under appropriate conditions.
Major Products
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial and fungal infections due to its potential antimicrobial properties.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various coupling reactions.
Mechanism of Action
The mechanism of action of 4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial and fungal growth by interfering with cell wall synthesis or protein synthesis.
Electronic Properties: In materials science, the compound’s electronic properties are due to the conjugated system of the quinoline and oxadiazole rings, which facilitate electron transport.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the 1,2,4-oxadiazole ring and exhibit similar biological and electronic properties.
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, are well-known for their antimalarial properties.
Uniqueness
4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline is unique due to the combination of the quinoline core and the 1,2,4-oxadiazole ring, which imparts distinct electronic and biological properties. This combination makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(4-nitrophenyl)-5-(2-phenylquinolin-4-yl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4O3/c28-27(29)17-12-10-16(11-13-17)22-25-23(30-26-22)19-14-21(15-6-2-1-3-7-15)24-20-9-5-4-8-18(19)20/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNZTLKAGRHVJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NC(=NO4)C5=CC=C(C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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